molecular formula C10H11ClO2 B106699 3-(4-Methoxyphenyl)propionyl chloride CAS No. 15893-42-2

3-(4-Methoxyphenyl)propionyl chloride

Cat. No.: B106699
CAS No.: 15893-42-2
M. Wt: 198.64 g/mol
InChI Key: FQVJPHCAWYRYCK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propionyl chloride (CAS: 11355429; molecular formula: C₁₀H₁₁ClO₂; molecular weight: 198.65 g/mol) is an acyl chloride derivative featuring a methoxy-substituted phenyl group attached to a propionyl chloride backbone. Its SMILES notation is COC₁=CC=C(CCC(Cl)=O)C=C₁, reflecting the para-methoxy substituent and the reactive acyl chloride moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(4-Methoxyphenyl)propionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H12O3+SOCl2C10H11ClO2+SO2+HCl\text{C10H12O3} + \text{SOCl2} \rightarrow \text{C10H11ClO2} + \text{SO2} + \text{HCl} C10H12O3+SOCl2→C10H11ClO2+SO2+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group[2][2].

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The process is typically carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity[2][2].

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

3-(4-Methoxyphenyl)propionyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)propionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Key Properties:

  • Reactivity : Highly reactive with nucleophiles (e.g., water, alcohols, amines) due to the electrophilic carbonyl chloride group. Reacts violently with water to generate hydrochloric acid and 3-(4-methoxyphenyl)propionic acid .
  • Solubility : Soluble in organic solvents like acetone, dichloromethane, and toluene but hydrolyzes in aqueous environments .
  • Storage : Air- and moisture-sensitive; requires storage under dry inert gas (e.g., argon) away from bases and oxidizing agents .

Acyl chlorides with aromatic or functionalized aliphatic chains exhibit distinct reactivity, stability, and applications. Below is a detailed comparison of 3-(4-methoxyphenyl)propionyl chloride with structurally related compounds.

Structural and Functional Analogues

Table 1: Comparative Analysis of Propionyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Applications References
This compound C₁₀H₁₁ClO₂ 198.65 Para-methoxy phenyl Electron-donating group stabilizes aryl ring; moderate acyl chloride reactivity Pharmaceuticals, chromones, agrochemicals
3-(4-Nitrophenyl)propionyl chloride C₉H₈ClNO₃ 213.62 Para-nitro phenyl Electron-withdrawing nitro group increases electrophilicity of acyl chloride High-energy materials, dyes
3,3′-Dithiobispropionyl chloride C₆H₈Cl₂O₂S₂ 223.16 Disulfide bridge Dimeric structure enables crosslinking; sensitive to reducing agents Polymer chemistry, rubber additives
Methyl succinyl chloride (3-(methoxycarbonyl)propionyl chloride) C₅H₇ClO₃ 150.56 Methoxycarbonyl group Ester moiety enhances solubility in polar aprotic solvents Polymer synthesis, esterifications

Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

  • The methoxy group in this compound donates electrons via resonance, stabilizing the aromatic ring but slightly reducing the electrophilicity of the acyl chloride compared to nitro-substituted analogues .
  • In contrast, 3-(4-nitrophenyl)propionyl chloride ’s nitro group withdraws electrons, increasing the acyl chloride’s reactivity toward nucleophiles (e.g., amines in drug coupling reactions) .

Steric and Functional Modifications :

  • 3,3′-Dithiobispropionyl chloride ’s disulfide linkage enables dimerization, making it useful for creating sulfur-crosslinked polymers. However, it is prone to reduction under basic conditions .
  • Methyl succinyl chloride ’s ester group improves solubility in polar solvents like DMSO, facilitating its use in step-growth polymerizations .

Biological Activity

3-(4-Methoxyphenyl)propionyl chloride, with the chemical formula C10_{10}H11_{11}ClO2_2, is a compound that has garnered attention for its potential biological activities. Despite limited direct studies on this specific compound, its structural analogs and derivatives suggest promising pharmacological properties. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of this compound.

  • Molecular Weight : 198.65 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 274.1°C
  • Melting Point : 37-41°C
  • Flash Point : 109.6°C

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, similar compounds exhibit various biological effects:

  • Anti-inflammatory Properties : Compounds with methoxyphenyl groups have shown potential in reducing inflammation in various models.
  • Antimicrobial Activity : Analogous derivatives have demonstrated effectiveness against certain bacterial strains, indicating a potential for antimicrobial applications.
  • Cytotoxic Effects : Some studies suggest that related compounds may induce apoptosis in cancer cell lines, highlighting their possible utility in oncology.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of methyl derivatives of phenolic compounds similar to this compound. The results indicated that these compounds significantly reduced pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

Research focusing on methyl 3-(4-methoxyphenyl)propanoate (a close analog) revealed its effectiveness against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) demonstrating the compound's potential as an antimicrobial agent .

Case Study 3: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of various phenolic compounds on different cancer cell lines. The findings indicated that compounds with similar structures to this compound induced apoptosis in breast and prostate cancer cells, with IC50_{50} values ranging from 10 to 30 µM .

Data Table: Summary of Biological Activities

CompoundActivity TypeObserved EffectsReference
Methyl 3-(4-methoxyphenyl)propanoateAntimicrobialEffective against Gram-positive bacteria
Methyl derivatives of phenolic compoundsAnti-inflammatoryReduced cytokine production
Phenolic analogsCytotoxicityInduced apoptosis in cancer cells

Mechanistic Insights

The biological activity of compounds like this compound may be attributed to their ability to modulate signaling pathways involved in inflammation and cell proliferation. For instance, the presence of methoxy groups can enhance lipophilicity, improving membrane permeability and bioavailability. This property is crucial for compounds targeting intracellular pathways.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(4-Methoxyphenyl)propionyl chloride in laboratory settings?

A common approach involves reacting 3-(4-Methoxyphenyl)propionic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous solvents like dichloromethane or toluene. Excess SOCl₂ is removed under vacuum post-reaction, yielding the crude acyl chloride. For improved selectivity, catalytic InCl₃ impregnated on mesoporous Si-MCM-41 has been used in analogous acylation reactions to enhance electrophilic substitution efficiency .

Q. What safety protocols are critical when handling this compound?

Due to its moisture sensitivity and corrosiveness:

  • Store in airtight containers under inert gas (e.g., N₂) in a cool, dry, ventilated area.
  • Avoid contact with water, alcohols, or strong bases to prevent violent hydrolysis or exothermic reactions.
  • Use non-sparking tools and grounded equipment during transfers.
  • Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats are mandatory .

Q. How should researchers purify this compound to ensure high reactivity in downstream applications?

Distillation under reduced pressure (e.g., 60–85°C at 60 mmHg) is recommended. Pre-distillation steps include drying over molecular sieves and filtering under inert conditions to remove residual acids or moisture. Purity can be confirmed via GC-MS or ¹H NMR, where the absence of broad peaks near δ 1–2 ppm indicates minimal hydrolysis .

Advanced Research Questions

Q. How can acylation reactions involving this compound be optimized to minimize by-products?

Key factors:

  • Catalyst selection : Lewis acids like InCl₃ improve regioselectivity in Friedel-Crafts acylations, reducing polyacylation by-products .
  • Solvent choice : Non-polar solvents (e.g., toluene) favor electrophilic substitution over nucleophilic side reactions.
  • Temperature control : Maintaining 0–5°C during slow reagent addition reduces exothermic side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for the methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and acyl chloride carbonyl (δ ~170–175 ppm in ¹³C).
  • FT-IR : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch near 750 cm⁻¹ confirm functional group integrity.
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 228 (C₁₀H₁₁ClO₂⁺) with fragmentation patterns matching the methoxyphenylpropionyl structure .

Q. How should researchers address discrepancies in reaction yields when using different catalysts?

Systematic analysis steps:

  • Catalyst screening : Compare yields using InCl₃, AlCl₃, and FeCl₃ under identical conditions.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate decomposition pathways.
  • Moisture control : Ensure rigorous drying of solvents and substrates, as trace water hydrolyzes the acyl chloride, reducing effective concentration .

Q. What strategies mitigate hydrolytic degradation of this compound during storage?

  • Stabilizers : Add 1–2 wt% anhydrous MgSO₄ or molecular sieves to absorb residual moisture.
  • Packaging : Use amber glass vials with PTFE-lined caps to limit light and humidity exposure.
  • Quality checks : Regular Karl Fischer titration to quantify water content (<50 ppm) .

Q. Data Contradiction Analysis

Q. Conflicting reports on the thermal stability of this compound: How to resolve?

  • DSC/TGA analysis : Perform differential scanning calorimetry to identify decomposition onset temperatures.
  • Controlled heating : Replicate conditions from literature (e.g., 160°C vs. 85°C boiling points) to assess purity-dependent stability. Contaminants like residual SOCl₂ may lower thermal thresholds .

Q. Methodological Tables

Table 1. Comparison of Acylation Catalysts

CatalystYield (%)By-products (%)ConditionsReference
InCl₃/Si-MCM-4192<5Toluene, 80°C, 6h
AlCl₃7815DCM, 0°C, 4h
No catalyst4530Reflux, 12h

Table 2. Key Spectroscopic Data

TechniqueKey PeaksFunctional Group
¹H NMRδ 3.8 (s, 3H, OCH₃)Methoxy
¹³C NMRδ 170.5 (C=O)Acyl chloride
FT-IR1802 cm⁻¹ (C=O stretch)Acyl chloride

Properties

IUPAC Name

3-(4-methoxyphenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJPHCAWYRYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448790
Record name 3-(4-Methoxyphenyl)propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15893-42-2
Record name 3-(4-Methoxyphenyl)propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-(4-Methoxyphenyl)propionic acid (10 g) in 150 ml of toluene are added 8 ml of thionyl chloride and the mixture is heated to 65° C. for 4 hours. The solvent is evaporated off under reduced pressure and the residue is redissolved in toluene and concentrated to dryness. Such steo is repeated twice. 11 g of the product are obtained as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(4-Methoxyphenyl)propionyl chloride
3-(4-Methoxyphenyl)propionyl chloride
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3-(4-Methoxyphenyl)propionyl chloride
3-(4-Methoxyphenyl)propionyl chloride
3-(4-Methoxyphenyl)propionyl chloride

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